2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound. It belongs to the class of acetamides and contains a thiadiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and agricultural sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate halogenating agent to form 2-tert-butyl-4-methylphenyl halide.
Nucleophilic substitution: The phenyl halide undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazole-2-amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions may target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Alcohols, ketones.
Reduction products: Amines, ring-opened thiadiazoles.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves interaction with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butyl-4-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the methyl group on the thiadiazole ring.
2-(2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the methyl group on the phenoxy ring.
Uniqueness
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, lipophilicity, and interaction with molecular targets.
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-6-7-13(12(8-10)16(3,4)5)21-9-14(20)17-15-19-18-11(2)22-15/h6-8H,9H2,1-5H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXGOJUDFBBLBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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